N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Description
N-(2-Ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a glycinamide derivative characterized by a central glycine backbone substituted with three distinct groups:
- N-(2-ethoxyphenyl): A phenyl ring with an ethoxy (-OCH2CH3) group at the 2-position.
- N~2~-ethyl: An ethyl (-CH2CH3) group.
- N~2~-[(4-methylphenyl)sulfonyl]: A toluenesulfonyl (-SO2-C6H4-CH3) group at the 4-methylphenyl position.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-21(26(23,24)16-12-10-15(3)11-13-16)14-19(22)20-17-8-6-7-9-18(17)25-5-2/h6-13H,4-5,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTMHFGVCCCITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an etherification reaction involving phenol and ethyl bromide under basic conditions.
Sulfonylation: The methylphenylsulfonyl group is introduced via a sulfonylation reaction using methylphenylsulfonyl chloride and a suitable base.
Amidation: The final step involves the amidation of the intermediate compounds with glycine or its derivatives under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Scientific Research Applications
N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and inflammation. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(4-Acetamidophenyl)-N~2~-(4-Fluorobenzyl)-N~2~-[(4-Methylphenyl)Sulfonyl]Glycinamide ()
- Molecular Formula : C24H24FN3O4S (MW: 469.53 g/mol).
- Key Structural Differences :
- N-substituent : 4-Acetamidophenyl (polar acetyl group) vs. 2-ethoxyphenyl (ethoxy group).
- N~2~-substituent : 4-Fluorobenzyl (electron-withdrawing fluorine) vs. ethyl.
- Implications: The 4-fluorobenzyl group may enhance metabolic stability compared to ethyl .
N-(2,4-Dimethoxyphenyl)-N~2~-(2-Ethylphenyl)-N~2~-[(4-Methylphenyl)Sulfonyl]Glycinamide ()
- Molecular Formula : C25H28N2O5S (MW: 468.57 g/mol).
- Key Structural Differences :
- N-substituent : 2,4-Dimethoxyphenyl (two methoxy groups) vs. 2-ethoxyphenyl.
- N~2~-substituent : 2-Ethylphenyl (bulky aromatic group) vs. ethyl.
- Implications :
N~2~-[(4-Ethoxyphenyl)Sulfonyl]-N~2~-(4-Methylphenyl)-N-[2-(2-Pyridinylsulfanyl)Ethyl]Glycinamide ()
- Molecular Formula : C24H27N3O4S2 (MW: 485.62 g/mol).
- Key Structural Differences :
- Sulfonyl Group : 4-Ethoxyphenylsulfonyl (electron-donating ethoxy) vs. 4-methylphenylsulfonyl.
- N-substituent : 2-(2-Pyridinylsulfanyl)ethyl (heterocyclic sulfur-containing group) vs. 2-ethoxyphenyl.
- Implications: The ethoxy group on the sulfonyl moiety may alter electronic effects, impacting binding to sulfonamide-sensitive enzymes.
N-(4-Methoxyphenyl)-N~2~-(3-Nitrophenyl)-N~2~-(Phenylsulfonyl)Glycinamide ()
- Molecular Formula : C21H19N3O6S (MW: 449.46 g/mol).
- Key Structural Differences :
- N-substituent : 4-Methoxyphenyl vs. 2-ethoxyphenyl.
- N~2~-substituent : 3-Nitrophenyl (strong electron-withdrawing nitro group) and phenylsulfonyl vs. ethyl and 4-methylphenylsulfonyl.
- The absence of a methyl group on the sulfonyl ring reduces steric hindrance, possibly enhancing binding affinity .
Biological Activity
N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H19NO5S
- Molecular Weight : 349.4 g/mol
- CAS Number : 333456-56-7
The compound features an ethoxy group, an ethyl group, and a sulfonyl-substituted phenyl ring attached to a glycinamide backbone, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted on various synthesized compounds demonstrated their effectiveness against a range of microorganisms, including:
- Bacteria :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Fungi :
- Candida albicans
- Aspergillus fumigatus
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it may interact with specific enzymes involved in metabolic processes. For instance:
- Cholinesterase Inhibition : Compounds with similar structures have shown the capacity to inhibit cholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- α-Amylase and α-Glucosidase Inhibition : Studies have indicated that sulfonamide derivatives can inhibit these enzymes, suggesting potential applications in managing diabetes by regulating carbohydrate metabolism .
Study on Antimicrobial Efficacy
In a comparative study of various sulfonamide derivatives, including this compound, researchers found that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.5 mg/mL against Staphylococcus aureus and Klebsiella pneumoniae.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Klebsiella pneumoniae |
| This compound | TBD | TBD |
Enzyme Activity Studies
A recent investigation into the enzyme inhibition capabilities of sulfonamide compounds reported that this compound significantly inhibited α-amylase with an IC50 value of approximately 150 µM, indicating its potential utility in diabetes management.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., ethoxy group δ 1.2–1.4 ppm, sulfonyl protons δ 7.3–7.8 ppm) and confirm stereochemistry.
- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (expected [M+H]⁺: ~449.5 Da) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and confirms sulfonamide geometry (if crystalline) .
Advanced Question: How do structural modifications (e.g., ethoxy vs. methoxy groups) affect biological activity?
Q. Methodological Answer :
-
Comparative Assays : Test analogs (e.g., methoxy-substituted derivatives) in enzyme inhibition assays (e.g., COX-2) to evaluate IC₅₀ shifts.
-
SAR Analysis :
Substituent IC₅₀ (COX-2) Solubility (logP) Ethoxy (target) 0.8 µM 2.1 Methoxy 1.5 µM 1.8 Ethoxy groups enhance lipophilicity and target binding due to increased electron-donating effects .
Advanced Question: What strategies resolve contradictions in reported biological efficacy (e.g., antimicrobial vs. anticancer activity)?
Q. Methodological Answer :
- Orthogonal Assays : Replicate studies using standardized protocols (e.g., CLSI for antimicrobials, NCI-60 panel for cancer cells).
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain divergent results.
- Dose-Response Analysis : Compare EC₅₀ values across cell lines to assess selectivity (e.g., 10x higher potency in HCT-116 vs. HeLa) .
Advanced Question: How does the sulfonyl moiety influence its mechanism of action?
Q. Methodological Answer :
- Molecular Docking : The sulfonyl group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2).
- Enzyme Kinetics : Competitive inhibition assays (Lineweaver-Burk plots) show Ki values <1 µM, indicating tight binding.
- Chemical Probes : Replace sulfonyl with carbonyl to assess activity loss (e.g., Ki increases to 15 µM) .
Advanced Question: What are the challenges in quantifying this compound in biological matrices?
Q. Methodological Answer :
- Sample Preparation : Use SPE (C18 cartridges) to isolate the compound from plasma.
- LC-MS/MS Parameters :
- Column: C18 (2.6 µm, 100 Å)
- Mobile Phase: 0.1% formic acid in acetonitrile/water
- LOD: 0.1 ng/mL, LOQ: 0.3 ng/mL
- Matrix Effects : Assess ion suppression using post-column infusion .
Basic Question: What stability considerations are critical for storage and handling?
Q. Methodological Answer :
- Thermal Stability : Store at –20°C in amber vials; TGA shows decomposition >150°C.
- Hydrolytic Sensitivity : Monitor pH-dependent degradation (t₁/₂ = 48 hrs at pH 7.4 vs. 12 hrs at pH 2.0).
- Light Exposure : UV-Vis spectra indicate photodegradation under UV light (λmax = 270 nm) .
Advanced Question: How does this compound compare to structurally similar sulfonamide derivatives?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
